molecular formula C19H23FN2O3S B12485673 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide

Cat. No.: B12485673
M. Wt: 378.5 g/mol
InChI Key: XYNNHKOYRGGWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a sulfonyl group, and a glycinamide moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C19H23FN2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C19H23FN2O3S/c1-15(8-9-16-6-4-3-5-7-16)21-19(23)14-22(2)26(24,25)18-12-10-17(20)11-13-18/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,21,23)

InChI Key

XYNNHKOYRGGWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylglycinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing downstream signaling cascades. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.